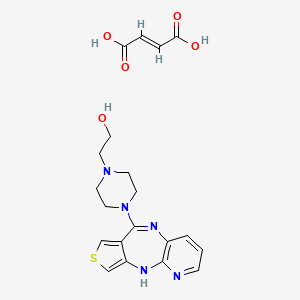

2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate

Description

2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate is a heterocyclic compound featuring a pyrido-thieno-diazepine core fused with a piperazine-ethanol moiety and stabilized by a 2-butenedioate counterion. This structure combines a polycyclic aromatic system with a flexible piperazine side chain, which is often associated with enhanced binding affinity to central nervous system (CNS) targets, such as serotonin or dopamine receptors. The 2-butenedioate (fumarate) salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

CAS No. |

82619-59-8 |

|---|---|

Molecular Formula |

C20H23N5O5S |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;2-[4-(5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaen-8-yl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C16H19N5OS.C4H4O4/c22-9-8-20-4-6-21(7-5-20)16-12-10-23-11-14(12)18-15-13(19-16)2-1-3-17-15;5-3(6)1-2-4(7)8/h1-3,10-11,22H,4-9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

KWMNMZCQPJGVAL-WLHGVMLRSA-N |

Isomeric SMILES |

C1CN(CCN1CCO)C2=NC3=C(NC4=CSC=C42)N=CC=C3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC3=C(NC4=CSC=C42)N=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate typically involves multi-step organic reactions. The process may start with the preparation of the core diazepine structure, followed by the introduction of the piperazine and ethanol groups. Common reagents used in these reactions include:

Starting Materials: Pyridine, thiophene, and diazepine derivatives.

Reagents: Reducing agents, oxidizing agents, and catalysts.

Conditions: Controlled temperature, pressure, and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, or other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Antipsychotic Activity

Research indicates that derivatives of the diazepine class, including this compound, exhibit significant antipsychotic effects. Studies have shown that these compounds can interact with various neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the management of psychiatric disorders such as schizophrenia and bipolar disorder .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may help mitigate oxidative stress and neuronal damage, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-Anxiety Properties

Preclinical trials have demonstrated that this compound can reduce anxiety-like behaviors in animal models. Its interaction with the GABAergic system is believed to contribute to its anxiolytic effects .

Case Study 1: Antipsychotic Efficacy

A study published in a peer-reviewed journal assessed the efficacy of various pyrido-thieno-diazepine derivatives in blocking conditioned avoidance responses in rats. The results indicated that the tested compounds significantly reduced avoidance behaviors, suggesting potential use as antipsychotics .

Case Study 2: Neuroprotection

In a laboratory setting, researchers evaluated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that treatment with the compound significantly reduced cell death and preserved cellular integrity compared to control groups .

Synthesis and Formulation

The synthesis of this compound involves complex organic reactions that typically require specialized conditions to ensure high purity and yield. The formulation strategies for pharmaceutical applications include various delivery methods such as oral tablets and injectable solutions, which are designed to maximize bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.

Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

DNA Intercalation: Inserting between DNA base pairs, affecting gene expression and replication.

Comparison with Similar Compounds

6H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one, 5,10-dihydro-9-methyl-10-((4-methyl-1-piperazinyl)acetyl) (CAS 107831-56-1)

- Molecular Formula : C₁₈H₂₁N₅O₂S vs. Target Compound: C₁₉H₂₂N₅O₄S (estimated).

- Key Differences: The analog replaces the ethanol-piperazinyl group with a 4-methylpiperazinyl-acetyl substituent. It lacks the 2-butenedioate counterion, reducing solubility compared to the target compound. A methyl group at position 9 and a ketone group in the diazepinone core differentiate its electronic profile.

- Pharmacological Implications :

1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone (Patent Compound)

- Molecular Formula : C₂₁H₂₈N₆O₂ vs. Target Compound: C₁₉H₂₂N₅O₄S.

- Key Differences: Features an imidazo-pyrrolo-pyrazine core instead of a pyrido-thieno-diazepine system. Contains a tetrahydro-2H-pyran group, which may confer metabolic stability.

- Functional Insights: Patent data suggest kinase inhibition (e.g., JAK/STAT pathways), indicating divergent therapeutic targets compared to the pyrido-thieno-diazepine class.

Physicochemical and Pharmacokinetic Properties

Research Findings and Therapeutic Potential

- CAS 107831-56-1 : Preclinical studies highlight affinity for serotonin receptors (5-HT₂A/2C), suggesting antipsychotic applications. However, its acetyl-piperazinyl group may increase off-target binding to α-adrenergic receptors.

- Target Compound: The ethanol-piperazinyl group and 2-butenedioate salt likely enhance selectivity for dopaminergic pathways while minimizing cardiovascular side effects. No published in vivo data are available, but molecular docking studies predict stronger hydrogen bonding with D₂ receptors compared to CAS 107831-56-1.

- Patent Compound : Demonstrates efficacy in autoimmune disease models via kinase modulation, illustrating structural versatility within fused heterocyclic systems.

Biological Activity

The compound 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrido-thieno-diazepine core, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 364.42 g/mol. The compound's unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.42 g/mol |

| Density | 1.49 g/cm³ |

| Boiling Point | 513.2 ºC |

| Melting Point | Not available |

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives, which share structural similarities with our compound. For instance, compounds synthesized from thieno[2,3-d]pyrimidines demonstrated significant inhibitory effects against various tumor cell lines, with efficacy ranging from 43% to 87% inhibition in breast cancer and non-small cell lung cancer models . This suggests that the pyrido-thieno-diazepine framework may also exhibit similar antitumor properties.

Neuroleptic Effects

Research into related compounds has shown that derivatives of thieno[2,3-b][1,5]benzodiazepines exhibit neuroleptic activity with a favorable side effect profile. These compounds were effective in blocking conditioned avoidance responses in animal models without inducing catalepsy . This indicates potential for the new compound in treating neuropsychiatric disorders.

Antioxidant Activity

Compounds from the thieno series have been evaluated for their antioxidant properties. A study indicated that thienopyrazole derivatives could mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol . This property could be relevant for our compound's application in oxidative stress-related conditions.

Synthesis and Evaluation

In a systematic study by Elmongy et al., various thieno derivatives were synthesized and evaluated for their biological activities. The synthesized compounds showed promising results against tumor cells and suggested possible mechanisms involving apoptosis induction .

Pharmacological Screening

A pharmacological screening of related pyrido-thieno compounds indicated significant interactions with phosphodiesterase enzymes (PDEs), which are crucial targets in treating inflammatory diseases and cancer . Compounds that inhibit PDEs can lead to increased intracellular cyclic nucleotides, enhancing cellular signaling pathways involved in cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate, and how do reaction conditions influence product purity and yield?

- Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. Key steps include cyclization of pyridine-thiophene precursors and piperazine coupling under reflux with catalysts like ZnCl₂ (yields: 55–64% in similar systems) . Solvent choice (e.g., glacial acetic acid for cyclization ) and purification via column chromatography or recrystallization (ethanol as a common solvent ) critically impact purity. For example, extended reaction times (12–14 hours) improve ring closure efficiency but may degrade thermally sensitive intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and confirming its purity?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.90–8.20 ppm ) and carbon types (e.g., carbonyl at δ 162.2 ppm ).

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at 1721 cm⁻¹, C=N at 1633 cm⁻¹ ).

- Mass Spectrometry : Validate molecular weight (e.g., EI-MS m/z 803 [M⁺] for analogous compounds ).

- HPLC : Monitor purity using reverse-phase columns with buffered mobile phases (e.g., ammonium acetate at pH 6.5 ).

Q. What are the solubility and stability profiles of this compound under common laboratory storage conditions?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO) is typical for heterocyclic diazepines. Stability studies should include:

- pH-dependent degradation : Test in buffers (pH 1–13) to identify hydrolysis-prone sites (e.g., ester or amide bonds) .

- Thermal stability : Use TGA/DSC to assess decomposition above 250°C, as seen in structurally related thienopyrimidines .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thiophene ring formation or piperazine coupling) be experimentally validated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated precursors to identify rate-determining steps .

- Intermediate Trapping : Use low-temperature NMR or quenching agents (e.g., methanol) to isolate and characterize transient species .

- Computational Studies : Validate proposed intermediates via DFT calculations (e.g., transition-state energy barriers for cyclization) .

Q. What strategies mitigate low yields during piperazine incorporation or diazepine ring closure?

- Methodological Answer :

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to enhance electrophilic aromatic substitution .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 14 hours to <2 hours) while maintaining yields .

- Protecting Groups : Temporarily block reactive amines to prevent side reactions during coupling .

Q. How do structural modifications (e.g., substituents on the pyrido-thieno ring) affect the compound’s physicochemical and biological properties?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking in receptor binding .

- LogP Measurements : Compare partition coefficients to correlate lipophilicity with membrane permeability .

- X-ray Crystallography : Resolve 3D conformations to identify bioactive poses in enzyme pockets .

Q. How can researchers resolve contradictions in reported reaction mechanisms for key synthetic steps (e.g., cyclization vs. dimerization pathways)?

- Methodological Answer :

- Cross-Validation : Replicate conflicting protocols (e.g., varying solvent polarity in cyclization ) to isolate critical variables.

- Byproduct Analysis : Use LC-MS to identify dimers or oligomers, then adjust stoichiometry or dilution to suppress side reactions .

Q. What computational modeling approaches are validated for predicting this compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to CNS targets (e.g., GABA receptors) using force fields like CHARMM .

- Docking Studies : Use AutoDock Vina to screen against homology models of diazepine-binding proteins .

- QSAR Models : Train algorithms on analogs with known IC₅₀ values to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.